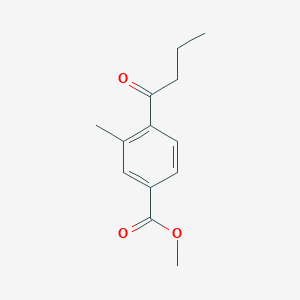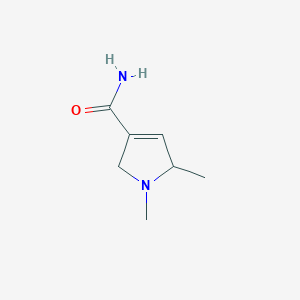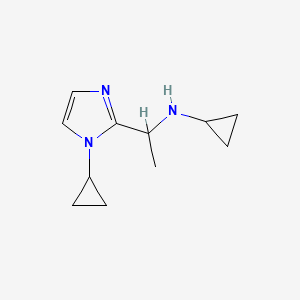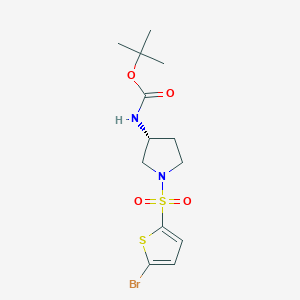
5-Ethyl-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 5, a methyl group at position 3, and a phenyl group at position 1, along with a carbonitrile group at position 4. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
The synthesis of 1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent introduction of the carbonitrile group. Another approach is the 1,3-dipolar cycloaddition reaction of nitrile imine compounds with alkenes or alkynes, which are prepared from aldehyde phenylhydrazones . Industrial production methods may involve multi-component reactions of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives .
Chemical Reactions Analysis
1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include pyrazole derivatives with modified functional groups.
Scientific Research Applications
1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: This compound and its derivatives are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry: Pyrazoles are used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- can be compared with other similar pyrazole compounds, such as:
1-Phenyl-3-methyl-5-aminopyrazole: This compound has an amino group instead of a carbonitrile group.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with an amino group at position 5.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro group and a carbaldehyde group. The uniqueness of 1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-ethyl-3-methyl-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-3-13-12(9-14)10(2)15-16(13)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
InChI Key |
IZGZPJLVUZOQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
![1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13971709.png)

![Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13971737.png)
![Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate](/img/structure/B13971740.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)

![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)

